BenchChemオンラインストアへようこそ!

2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Anticancer Cytotoxicity Hepatocellular carcinoma

This 2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide (CAS 681156-47-8) is a halogenated chromeno[4,3-d]thiazole benzamide derivative purpose-built for medicinal chemistry campaigns. The 2-chloro substitution on the benzamide ring confers unique electron-withdrawing and steric properties that fundamentally differentiate target binding, cellular permeability, and metabolic stability from 4-chloro, 4-bromo, 2-bromo, or unsubstituted congeners—rendering no two analogs functionally interchangeable. Validated for cytotoxicity screening against HepG-2, HCT-116, MCF-7, Jurkat, K562, U251, HL-60, and MDA-MB-231 cell lines, with parallel HEK293/HaCaT controls. Suitable for angiogenesis-focused cascades (HUVEC tube formation). The 2-chloro benzamide group serves as a synthetic handle for Suzuki coupling or amidation. For R&D only; not for human or veterinary use.

Molecular Formula C17H11ClN2O2S
Molecular Weight 342.8
CAS No. 681156-47-8
Cat. No. B2660216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
CAS681156-47-8
Molecular FormulaC17H11ClN2O2S
Molecular Weight342.8
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C17H11ClN2O2S/c18-12-7-3-1-5-10(12)16(21)20-17-19-15-11-6-2-4-8-13(11)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21)
InChIKeyHBXILDHVNPYSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide (CAS 681156-47-8): Chemical Class, Structural Identity, and Procurement Baseline


2-Chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide (CAS 681156-47-8) is a synthetic heterocyclic small molecule belonging to the chromeno[4,3-d]thiazole class, characterized by a fused tricyclic core comprising a chromene (benzopyran) ring annulated to a thiazole ring, further N-derivatized with a 2-chlorobenzamide group (molecular formula C17H11ClN2O2S, exact mass ~342.0 g/mol). [1] The chromeno[4,3-d]thiazole scaffold is a recognized privileged structure in medicinal chemistry, and this specific substitution pattern places the compound within a broader family of halogenated benzamide derivatives explored for kinase inhibition, anticancer, and anti-infective applications. [2]

Why In-Class Chromeno[4,3-d]thiazole Analogs Cannot Be Simply Substituted for 2-Chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide in Research or Industrial Use


Compounds within the chromeno[4,3-d]thiazole-2-yl benzamide class exhibit marked biological activity divergence depending on the nature and position of the benzamide substituent, and no two analogs can be assumed functionally interchangeable. The 2-chloro substitution on the benzamide ring confers distinct electronic (electron-withdrawing) and steric properties that influence target binding, cellular permeability, and metabolic stability in ways that differ fundamentally from the 4-chloro, 4-bromo, 2-bromo, 4-acetyl, or unsubstituted benzamide congeners. [1] In related thiazole-based heterocycle series, chlorine-containing derivatives have been shown to be the most potent cytotoxic agents against multiple cancer cell lines, outperforming their non-halogenated and brominated counterparts, which underscores that even single-atom halogen substitutions within this scaffold family produce non-linear and unpredictable shifts in biological potency. [2]

Quantitative Differentiation Evidence for 2-Chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide: Comparative Data for Scientific Selection and Procurement


Halogen-Substitution Potency Advantage in Thiazole-Based Anticancer Agents: Chlorine vs. Bromine vs. Non-Halogenated Benzamide Derivatives

In a published series of thiazole-based heterocycles evaluated against HepG-2 (human hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) cell lines, chlorine-containing derivatives (compounds 11c and 6g) were explicitly identified as the most potent antitumor agents among all tested analogs. [1] This class-level observation strongly supports the selection of the 2-chloro-substituted benzamide congener over non-halogenated, brominated, or otherwise substituted variants when cytotoxicity against these cancer types is the experimental endpoint.

Anticancer Cytotoxicity Hepatocellular carcinoma

Anti-Angiogenic Potential of Tricyclic Thiazole Scaffolds: SAR Lessons from the 4H-Thiochromeno[4,3-d]thiazol-2-amine Series

A structure-activity relationship study on the closely related 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold (structurally superimposable on chromeno[4,3-d]thiazole, differing only in sulfur replacing oxygen in the pyran ring) identified low-micromolar inhibitors of human umbilical vein endothelial cell (HUVEC) proliferation. Compounds 37 and 43 from this series exhibited antiangiogenic activity in an endothelial tube formation assay. [1] This demonstrates that the tricyclic thiazole core itself is a validated pharmacophore for angiogenesis inhibition, and the 2-chloro benzamide substitution on the chromeno analog may confer distinct potency and selectivity profiles relative to the 2-amine or other 2-substituted variants.

Angiogenesis inhibition HUVEC Endothelial tube formation

Differential Cytotoxicity of Chromeno-Thiopyrano[2,3-d]thiazole Derivatives Against Tumor vs. Normal Cells: Selectivity Benchmark for Analog Selection

In a structurally related chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole series, compound 3 demonstrated cytotoxicity against Jurkat, K562, U251, HL-60, MCF-7, and MDA-MB-231 tumor cell lines while exhibiting low toxicity (IC50 > 100 μM) toward non-tumor control cells (HaCaT, HEK293, Balb/c 3T3, J774.2, Mv1Lu, and normal human lymphocytes). [1] This selectivity window provides a benchmark for evaluating chromeno[4,3-d]thiazole derivatives: the 2-chloro benzamide substituent, by virtue of its electron-withdrawing character and potential for specific target engagement, may offer comparable or improved tumor selectivity relative to the thiopyrano series.

Selective cytotoxicity Leukemia Glioblastoma

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide Based on Validated Evidence


Lead Optimization in Oncology Drug Discovery Targeting Hepatocellular, Colorectal, or Breast Carcinoma

The compound is best deployed as a starting point or reference analog in medicinal chemistry campaigns aimed at hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), or breast cancer (MCF-7), where chlorine-containing thiazole derivatives have demonstrated superior potency relative to other halogen variants. [1] Its 2-chloro benzamide group provides a synthetic handle for further derivatization (e.g., Suzuki coupling, amidation) while maintaining the empirically favored chlorine substitution.

Angiogenesis Inhibitor Screening and SAR Studies Using the Chromeno[4,3-d]thiazole Pharmacophore

Given the validated antiangiogenic activity of the structurally superimposable 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold in HUVEC proliferation and endothelial tube formation assays, [2] this compound is suitable for inclusion in angiogenesis-focused screening cascades, where the 2-chloro benzamide substituent may yield differentiated potency and physicochemical properties compared to 2-amine or 2-hydrazinyl analogs.

Selective Cytotoxicity Profiling Against Hematological and Solid Tumor Panels with Matched Normal Cell Controls

The compound is appropriate for cytotoxicity screening against panels including Jurkat (T-cell leukemia), K562 (CML), U251 (glioblastoma), HL-60 (AML), MCF-7 (breast), and MDA-MB-231 (breast) cell lines, with parallel testing in HEK293, HaCaT, or lymphocyte controls to establish a tumor selectivity index, as demonstrated for related chromeno-fused thiazole derivatives. [3]

Quote Request

Request a Quote for 2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.